Procysteine
Overview
Description
Procysteine is a prodrug form of cysteine that is metabolized to cysteine intracellularly and has antioxidant activity . It is a precursor to glutathione (GSH), which is an important antioxidant in plants, animals, and fungi .
Synthesis Analysis
The synthesis of Procysteine is related to the biosynthesis of cysteine. Cysteine biosynthesis involves the integration of nitrogen and sulphur metabolism . Nutrients such as nitrate and sulphate act as signals; they trigger molecular mechanisms that modify biosynthetic pathways and thereby have a profound impact on metabolite fluxes .
Molecular Structure Analysis
The molecular structure of Procysteine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and molecular dynamics simulations .
Chemical Reactions Analysis
The chemical reactions involving Procysteine can be analyzed using volumetric chemical analysis, which involves the use of titration methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of Procysteine can be analyzed using various techniques relevant in high-throughput biomaterials research . The molecular formula of Procysteine is C4H5NO3S and its molecular weight is 147.15 .
Scientific Research Applications
Cell Viability and Proliferation : Procysteine enhances the viability and proliferation of human mesothelial cells, making them resistant to injury by free radicals and reversing the cytotoxic effects of amino acids on these cells (Bręborowicz et al., 1993).
Cardiac Function Recovery : In ischemic rat hearts, Procysteine, along with amino acids, improves recovery of cardiac function following ischemia/reperfusion. It maintains cellular levels of glutathione and provides substrates for mitochondria, contributing to better recovery outcomes (Shug & Madsen, 1994).
Alcohol-related Muscle Atrophy : Procysteine supplementation during abstinence from alcohol can significantly attenuate alcohol-induced redox stress in skeletal muscle, suggesting its potential in therapeutic interventions for recovering alcoholics (Otis & Guidot, 2010).
Amyotrophic Lateral Sclerosis (ALS) : Procysteine's safety and pharmacokinetic properties were studied in subjects with ALS. It was found to be safe for oral administration and capable of increasing intracellular glutathione levels (Cudkowicz et al., 1999).
Inhibition of HIV Expression : Procysteine inhibits HIV expression in human peripheral blood mononuclear cells and decreases the density of cell-surface interleukin-2 receptors, showcasing its potential for HIV-related research (Lederman et al., 1995).
Chronic Alcohol Abuse : It is suggested that Procysteine supplementation before the development of overt plantaris atrophy due to chronic alcohol abuse can benefit individuals by attenuating pro-atrophy signaling pathways (Otis, Brown & Guidot, 2007).
Cysteine Supplementation in Infants : Procysteine, as a prodrug of cysteine, has been evaluated for its potential in cysteine supplementation in infants, showing that it can be more stable and less toxic than direct cysteine supplementation (White et al., 1993).
ARDS Treatment : In patients with acute lung injury/ARDS, treatment with Procysteine and N-acetylcysteine effectively replenished RBC glutathione and possibly shortened the duration of acute lung injury (Bernard et al., 1997).
Safety And Hazards
Future Directions
The future directions of Procysteine research could involve further studies on its antioxidant activity and its potential benefits for aging-related declines in glutathione levels . Additionally, more research could be conducted to understand its mechanism of action and its potential therapeutic applications.
properties
IUPAC Name |
(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318247 | |
Record name | Procysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procysteine | |
CAS RN |
19771-63-2 | |
Record name | Procysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxothiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxothiazolidinecarboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Procysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.